molecular formula C12H10FN B3222709 2-Fluoro-4-methyl-5-phenylpyridine CAS No. 1214362-19-2

2-Fluoro-4-methyl-5-phenylpyridine

Cat. No. B3222709
CAS RN: 1214362-19-2
M. Wt: 187.21 g/mol
InChI Key: BJNPCYFFWBWWBT-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methyl-5-phenylpyridine” is a chemical compound with the molecular formula C12H10FN . It is a solid substance and has a molecular weight of 187.22 .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10FN/c1-9-7-12 (13)14-8-11 (9)10-5-3-2-4-6-10/h2-8H,1H3 . The molecular structure of this compound includes a pyridine ring with a fluorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.22 , a density of 1.1±0.1 g/cm3, and a boiling point of 288.9±35.0 °C at 760 mmHg . The compound is a solid substance and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Novel Synthetic Pathways and Chemical Transformations

A novel synthetic pathway was developed for producing 4-fluoropyridines, including structures related to 2-fluoro-4-methyl-5-phenylpyridine, through a series of chemical transformations including Ireland-Claisen and aza-Cope rearrangements. This method allows for the synthesis of pyridines with aryl substituents, offering a versatile approach for generating fluorinated pyridine derivatives with potential applications in medicinal chemistry and material science (Wittmann et al., 2006).

Application in Cognitive Enhancers

2-Fluoro-4-methylpyridine, a closely related compound, was efficiently functionalized to produce a novel alkylating agent. This compound was used for the bisalkylation of anthrone to prepare cognition enhancer drug candidates, demonstrating the potential of fluoro-substituted pyridines in the development of therapeutic agents (Pesti et al., 2000).

Photophysical Properties for Material Science

The synthesis and characterization of blue phosphorescent emitting materials based on 2-(fluoro substituted phenyl)-4-methylpyridine ligands have been reported. These materials show promising applications in the field of optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their bright blue-to-green luminescence and tunable emission properties (Xu et al., 2009).

Herbicidal Activity

A study on the synthesis of 2-cyano-3-methylthio-3-substituted methylaminoacrylates, involving 2-fluoro-5-aminomethylpyridine as an important intermediate, demonstrated high herbicidal activity in postemergence treatment. This highlights the potential of fluoro-substituted pyridines in the development of new agrochemicals with improved efficacy (Gao et al., 2006).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on ruthenium(II) complexes incorporating multi-substituted phenol units, including fluoro-substituted pyridines, has been reported. These chemosensors exhibit selective and sensitive detection of metal ions, such as Co(II), demonstrating the utility of fluoro-substituted pyridines in environmental monitoring and analytical chemistry (Li et al., 2006).

Safety and Hazards

The safety information for “2-Fluoro-4-methyl-5-phenylpyridine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, suggesting measures to prevent exposure and handle potential exposure .

properties

IUPAC Name

2-fluoro-4-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPCYFFWBWWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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